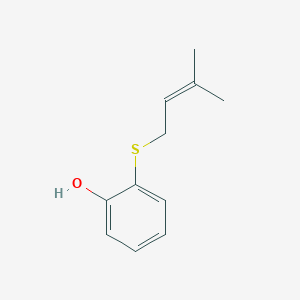

2-(3-Methylbut-2-enylthio)phenol

Description

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

2-(3-methylbut-2-enylsulfanyl)phenol |

InChI |

InChI=1S/C11H14OS/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7,12H,8H2,1-2H3 |

InChI Key |

XQZCEHBJPADTPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCSC1=CC=CC=C1O)C |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Insecticidal and Acaricidal Activity

The compound exhibits notable insecticidal and acaricidal properties. Research has demonstrated that derivatives containing similar thioether groups can effectively control pests such as Tetranychus cinnabarinus and Panonychus citri. For instance, a study indicated that compounds with a 3-methylbut-2-enylthio group showed high efficacy against these pests, achieving control rates comparable to commercial pesticides like fluacrypyrim .

Table 1: Efficacy of 2-(3-Methylbut-2-enylthio)phenol Derivatives Against Pests

| Compound | Pest Target | Control Rate (%) | Reference |

|---|---|---|---|

| This compound | Tetranychus cinnabarinus | 80 | |

| This compound | Panonychus citri | 75 |

Medical Applications

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. These compounds have been evaluated for their ability to inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents .

Case Study: Antimicrobial Evaluation

A study involving the synthesis of phenolic compounds found that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Materials Science Applications

Dyes and Conductive Polymers

In materials science, derivatives of this compound have been explored for their use in dyes and conductive polymers. Their unique chemical structure allows for the development of materials with enhanced electrical properties and stability under UV radiation .

Table 2: Properties of Conductive Polymers Derived from this compound

Comparison with Similar Compounds

Below is a detailed comparison based on molecular features and inferred properties:

Structural and Functional Group Analysis

Key Observations:

Electron Effects: The trifluoromethoxy group in the thiophene derivative () is strongly electron-withdrawing, which increases the acidity of adjacent protons compared to the electron-donating 3-methylbut-2-enyl group in the target compound. This difference may influence reactivity in electrophilic substitution reactions .

Steric and Steric Effects: The tetramethylbutyl substituent in introduces significant steric bulk, which could hinder interactions in catalytic or binding applications.

Molecular Weight and Applications :

- The higher molecular weight of the thiophene derivative (274.26 g/mol) compared to the target compound (194.29 g/mol) may reduce volatility and alter phase behavior in industrial formulations .

Preparation Methods

Procedure:

-

Reagents :

-

Phenol

-

Sulfur (S<sub>8</sub>)

-

Friedel-Crafts catalyst (e.g., boron trifluoride (BF<sub>3</sub>) or para-toluene sulfonic acid)

-

-

Conditions :

-

Key Steps :

-

Initial formation of phenol polysulfides.

-

Selective reduction to yield 2-(3-methylbut-2-enylthio)phenol.

-

-

Yield :

Alternative Alkylation Agents

Use of 3-Methyl-2-butenyl Chloride

Substituting bromide with chloride reduces cost but requires harsher conditions (higher temperature, prolonged reaction time). Yields drop to 70–80% due to slower kinetics.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation process, reducing reaction time to 15–30 minutes while maintaining yields above 90%.

Comparative Analysis of Methods

Critical Considerations

-

Purity Challenges : Byproducts like disulfides may form during alkylation, necessitating chromatography or recrystallization.

-

Catalyst Selection : BF<sub>3</sub> offers higher selectivity in Friedel-Crafts reactions compared to AlCl<sub>3</sub>, which may over-alkylate.

-

Solvent Impact : Polar aprotic solvents (DMF) enhance reaction rates but require careful disposal.

Recent Advancements

Q & A

Basic: What are the standard synthetic routes for 2-(3-Methylbut-2-enylthio)phenol, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution or thiol-ene coupling. For example, reacting 2-mercaptophenol with 3-methyl-2-butenyl bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) at 0–20°C for 12–24 hours, followed by quenching with water . Optimization includes:

- Catalyst selection: Use of mild bases (e.g., K₂CO₃) or radical initiators (e.g., AIBN) for thiol-ene reactions.

- Solvent choice: Polar aprotic solvents like THF or DMF improve nucleophilicity of the thiol group.

- Temperature control: Lower temperatures (0–5°C) minimize side reactions like oxidation of the thiol group.

Yield improvements (up to 85–90%) are achievable via slow addition of reagents and rigorous exclusion of moisture .

Basic: How can the purity and structural identity of this compound be confirmed?

Methodological Answer:

- Elemental analysis (EA): Compare experimental C/H/S percentages with theoretical values (e.g., C: ~65.0%, H: ~7.5%, S: ~13.5%) to verify purity .

- Spectroscopy:

- Mass spectrometry (HRMS): Molecular ion peak at m/z ~210.1 (C₁₁H₁₄OS) .

Advanced: What mechanistic insights explain competing side reactions during synthesis, such as disulfide formation or allylic isomerization?

Methodological Answer:

- Disulfide formation: Occurs via oxidation of free thiol intermediates. Mitigation strategies include degassing solvents, using reducing agents (e.g., DTT), or conducting reactions under inert atmosphere .

- Allylic isomerization: The 3-methylbut-2-enyl group may isomerize to 3-methylbut-1-enyl under acidic or high-temperature conditions. Stabilize the desired isomer by maintaining neutral pH and temperatures below 30°C .

- Analytical validation: Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) or GC-MS to detect side products early .

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). This helps assess susceptibility to oxidation or electrophilic attack .

- Molecular dynamics (MD): Simulate solvent interactions to evaluate solubility trends in polar vs. non-polar solvents.

- Docking studies: Predict binding affinity to biological targets (e.g., enzymes) if the compound is explored for bioactivity .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light sensitivity: Store in amber glass vials to prevent photodegradation of the thioether and phenolic groups.

- Temperature: Keep at 2–8°C for long-term storage; avoid repeated freeze-thaw cycles.

- Moisture control: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the thioether linkage .

Advanced: What strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-validate techniques: Combine NMR (¹H, ¹³C, HSQC) with X-ray crystallography to resolve ambiguities in proton assignments or stereochemistry .

- Isotopic labeling: Use deuterated analogs to distinguish overlapping signals (e.g., phenolic -OH vs. solvent peaks).

- Collaborative databases: Compare data with entries in repositories like PubChem or EPA DSSTox, ensuring alignment with published benchmarks .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Systematic substitution: Modify the phenol ring (e.g., electron-withdrawing groups at para-position) or the allylic chain (e.g., varying alkyl groups) to assess impacts on bioactivity or photophysical properties .

- Biological assays: Pair synthetic modifications with in vitro tests (e.g., antioxidant activity via DPPH assay, fluorescence quantum yield measurements) .

- Statistical modeling: Use multivariate analysis (e.g., PCA) to correlate structural descriptors with observed activities .

Basic: What analytical methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-UV/Vis: Use a C18 column (mobile phase: MeCN/H₂O 70:30, λ = 270 nm) with retention time ~8–10 minutes .

- GC-MS: Employ a DB-5MS column (program: 50°C to 250°C at 10°C/min) for volatile derivatives (e.g., after silylation of -OH groups) .

- Validation: Ensure linearity (R² > 0.995), LOD (≤0.1 µg/mL), and recovery (95–105%) per ICH guidelines .

Advanced: What role does the thioether group play in the compound’s electronic properties, and how can this be experimentally probed?

Methodological Answer:

- Electrochemical analysis: Cyclic voltammetry reveals oxidation peaks (~0.8–1.2 V vs. Ag/AgCl) linked to the thioether’s electron-donating effect on the phenol ring .

- UV-Vis spectroscopy: Compare λₘₐₓ shifts in derivatives with/without the thioether group to assess conjugation effects (e.g., bathochromic shifts in S-containing analogs) .

- Theoretical studies: Calculate Mulliken charges to quantify electron density redistribution .

Advanced: How can environmental degradation pathways of this compound be modeled under varying conditions?

Methodological Answer:

- Photolysis studies: Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS to identify byproducts (e.g., sulfoxides or cleaved aromatic fragments) .

- Hydrolysis kinetics: Conduct pH-dependent studies (pH 3–10) to determine half-lives and rate constants.

- QSAR modeling: Predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) using EPI Suite or TEST software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.